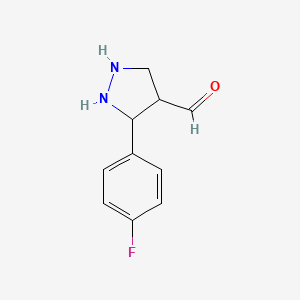
LD-Attec4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LD-Attec4, also known as compound 4A, is a coupling compound that can bind to LC3, a protein involved in autophagy. This compound is designed to connect autophagosomes with lipid droplets, inducing autophagy to clear lipid droplets. This innovative approach targets lipid droplets for degradation, which has significant implications for treating diseases related to lipid accumulation .
Métodos De Preparación
LD-Attec4 is synthesized by connecting LC3-binding molecules to lipid droplet-binding probes via a linker. The synthetic route involves the use of LC3-binding small molecules such as GW and DP, and lipid droplet-binding molecules like Sudan III and Sudan IV. These components are connected through short-chain linkers to form the final compound . The reaction conditions typically involve treating cells with 5-15 μM of the compound for 24 hours to achieve lipid droplet degradation .
Análisis De Reacciones Químicas
LD-Attec4 primarily undergoes binding reactions rather than traditional chemical reactions like oxidation or reduction. The compound binds to LC3 and lipid droplets, forming a ternary complex that facilitates the autophagic degradation of lipid droplets. The major product of this reaction is the clearance of lipid droplets from cells .
Aplicaciones Científicas De Investigación
LD-Attec4 has a wide range of scientific research applications:
Chemistry: It serves as a tool compound for studying autophagy and lipid metabolism.
Biology: It is used to investigate the role of lipid droplets in various cellular processes and diseases.
Medicine: this compound has potential therapeutic applications in treating diseases related to lipid accumulation, such as obesity, non-alcoholic fatty liver disease, and neurodegenerative diseases.
Industry: The compound can be used in the development of new drugs targeting lipid metabolism.
Mecanismo De Acción
LD-Attec4 exerts its effects by binding to LC3 and lipid droplets, forming a ternary complex that targets lipid droplets for autophagic degradation. This process involves the recruitment of autophagosomes, which engulf the lipid droplets and transport them to lysosomes for degradation. The molecular targets of this compound include LC3 and lipid droplets, and the pathway involved is the autophagy-lysosome pathway .
Comparación Con Compuestos Similares
LD-Attec4 is unique compared to other compounds targeting lipid metabolism due to its dual-binding mechanism. Similar compounds include:
PROTACs (Proteolysis-Targeting Chimeras): These compounds target proteins for degradation via the ubiquitin-proteasome system but are not effective for non-protein biomolecules like lipid droplets.
AUTACs (Autophagy-Targeting Chimeras): These compounds also utilize the autophagy pathway but typically target proteins rather than lipid droplets.
This compound stands out due to its ability to target and degrade lipid droplets specifically, making it a valuable tool for studying and potentially treating diseases related to lipid accumulation .
Propiedades
Fórmula molecular |
C47H44N4O5 |
|---|---|
Peso molecular |
744.9 g/mol |
Nombre IUPAC |
7-hydroxy-4-phenyl-5-[10-[1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-yl]oxydecoxy]chromen-2-one |
InChI |
InChI=1S/C47H44N4O5/c52-39-31-43(46-41(34-17-9-7-10-18-34)33-45(53)56-44(46)32-39)55-30-16-6-4-2-1-3-5-15-29-54-42-28-23-35-19-13-14-22-40(35)47(42)51-50-38-26-24-37(25-27-38)49-48-36-20-11-8-12-21-36/h7-14,17-28,31-33,52H,1-6,15-16,29-30H2 |
Clave InChI |
KAXDWJMMXKGQCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)O)OCCCCCCCCCCOC4=C(C5=CC=CC=C5C=C4)N=NC6=CC=C(C=C6)N=NC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)


![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
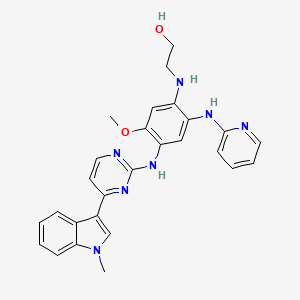
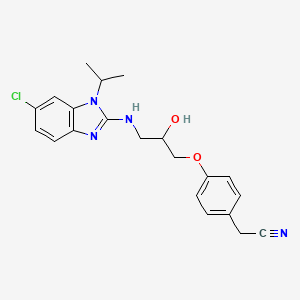
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
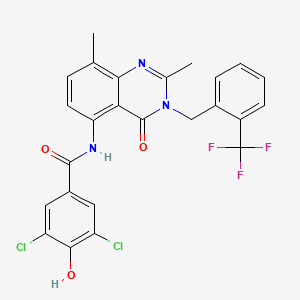
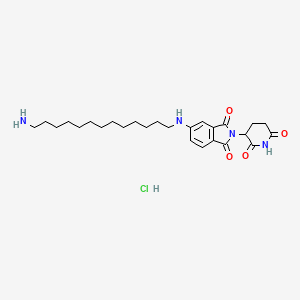
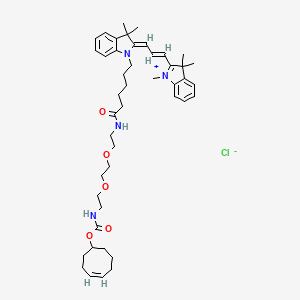
![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)
